molecular formula C7H16O9S3 B12564942 1,2,4-Butanetriol,1,2,4-trimethanesulfonate, (2R)-

1,2,4-Butanetriol,1,2,4-trimethanesulfonate, (2R)-

Cat. No.: B12564942
M. Wt: 340.4 g/mol
InChI Key: YJIUOKPKBPEIMF-SSDOTTSWSA-N
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Description

(2R)-1,2,4-Butanetriol,1,2,4-trimethanesulfonate (CAS 99520-81-7 enantiomer) is a chiral sulfonic acid ester derivative of 1,2,4-butanetriol (BT). Its molecular formula is C₇H₁₆O₉S₃, with a molecular weight of 340.39 g/mol . The compound features three methanesulfonate (-OSO₂CH₃) groups attached to the hydroxyl positions of (2R)-1,2,4-butanetriol. This configuration enhances its reactivity as a synthetic intermediate, particularly in nucleophilic substitution reactions, due to the sulfonate groups acting as superior leaving groups compared to hydroxyl or acetate moieties .

The parent compound, 1,2,4-butanetriol (BT), is a four-carbon polyol with applications spanning military propellants (e.g., BTTN synthesis), pharmaceuticals (e.g., cholesterol-lowering drugs Crestor and Zetia), and industrial solvents . The (2R)-enantiomer of its trimethanesulfonate derivative is critical in asymmetric synthesis, where chirality influences biological activity and material properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Butanetriol,1,2,4-trimethanesulfonate can be synthesized through several methods. One common method involves the reaction of 1,2,4-butanetriol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of 1,2,4-Butanetriol,1,2,4-trimethanesulfonate often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Butanetriol,1,2,4-trimethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonate esters, while reduction produces 1,2,4-butanetriol .

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 1,2,4-butanetriol is in the pharmaceutical industry. It serves as a precursor for synthesizing various medicinal compounds. For instance:

  • 1,2,4-butanetriol trinitrate : This compound is used for its vasodilating properties in treating angina pectoris.
  • Polyurethanes : The compound is utilized in the production of polyurethanes for medical devices due to its favorable mechanical properties and biocompatibility .

Biosynthesis Research

Recent studies have focused on the biosynthesis of 1,2,4-butanetriol using microbial methods. This approach offers several advantages over traditional chemical synthesis methods:

  • Sustainability : Microbial synthesis can utilize renewable resources such as xylose.
  • Reduced Environmental Impact : The biosynthetic pathways can operate under milder conditions, leading to fewer by-products and lower energy consumption .

Data Table: Applications Overview

Application AreaSpecific UsesNotes
PharmaceuticalsPrecursor for vasodilatorsUsed in formulations for angina treatment
Polymer IndustryProduction of polyurethanesBiocompatible materials for medical devices
Biosynthesis ResearchMicrobial production from renewable resourcesFocus on sustainability and reduced environmental impact

Case Study 1: Pharmaceutical Synthesis

In a study published in Tetrahedron Letters, researchers demonstrated the synthesis of cationic lipids from 1,2,4-butanetriol. These lipids are crucial for drug delivery systems due to their ability to encapsulate therapeutic agents effectively .

Case Study 2: Biosynthetic Pathways

A recent article in Journal of Molecular Biology highlighted advancements in establishing biosynthetic pathways for producing 1,2,4-butanetriol from xylose using engineered microbial strains. This method significantly improved yield and reduced costs compared to traditional methods .

Mechanism of Action

The mechanism by which 1,2,4-Butanetriol,1,2,4-trimethanesulfonate exerts its effects involves its interaction with various molecular targets. The methanesulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the hydroxyl groups in the parent 1,2,4-butanetriol structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Molecular Formula Key Features Applications
(2R)-1,2,4-Butanetriol trimethanesulfonate C₇H₁₆O₉S₃ Chiral sulfonate ester; reactive intermediate in asymmetric synthesis Pharmaceuticals, specialty chemicals
1,2,4-Butanetriol (BT) C₄H₁₀O₃ Parent polyol; hygroscopic, viscous liquid Precursor for BTTN, pharmaceuticals, solvents
1,2,3-Butanetriol C₄H₁₀O₃ Isomer with hydroxyls at 1,2,3 positions; less studied Limited industrial use; potential solvent or humectant
1,2,4-Butanetriol trinitrate (BTTN) C₄H₇N₃O₉ Nitrate ester; high stability, low volatility Energetic plasticizer, propellant
1,2,4-Butanetriol triacetate C₁₀H₁₆O₆ Acetylated derivative; lower reactivity than sulfonate Protecting group in organic synthesis
Glycerol (1,2,3-propanetriol) C₃H₈O₃ Three-carbon polyol; widely available Food, cosmetics, pharmaceuticals
Erythritol (1,2,3,4-butanetetrol) C₄H₁₀O₄ Four-carbon sugar alcohol; non-caloric sweetener Food additive, pharmaceutical excipient

Physicochemical Properties

Property (2R)-1,2,4-Butanetriol trimethanesulfonate 1,2,4-Butanetriol (BT) BTTN Glycerol
Molecular Weight 340.39 g/mol 106.12 g/mol 241.12 g/mol 92.09 g/mol
Boiling Point Not reported 303.9°C Decomposes >150°C 290°C
Density Not reported 1.213 g/cm³ ~1.5 g/cm³ 1.261 g/cm³
Solubility Polar organic solvents Water, ethanol Nitro solvents Water, ethanol
Reactivity High (sulfonate leaving groups) Moderate (hydroxyls) Explosive Low (stable polyol)

Research Findings

  • Oxidation Selectivity : 1,2,4-BT is oxidized to hydroxyketones with high efficiency, unlike 1,3,5-pentanetriol, which exhibits lower selectivity .
  • Biotechnological Production: Engineered E. coli strains achieve BT titers up to 9 g/L by optimizing carbon flux and deleting competing pathways (e.g., xylAB, yagE) .
  • Chirality Effects : The (2R)-enantiomer of BT derivatives may exhibit distinct biological activity, necessitating enantioselective synthesis for pharmaceutical applications .

Biological Activity

1,2,4-Butanetriol, 1,2,4-trimethanesulfonate, (2R)- is a polyol compound with significant potential in various industrial and pharmaceutical applications. This article explores its biological activity, including its synthesis, metabolic pathways, and applications in health and industry.

1,2,4-Butanetriol (BT) is a stereoisomeric compound that can be categorized into D-BT (S-enantiomer) and L-BT (R-enantiomer). The compound has unique chemical properties that make it suitable for diverse applications. It can be synthesized through microbial fermentation processes using xylose as a substrate. Recent studies have demonstrated the successful engineering of Saccharomyces cerevisiae to enhance BT production by overexpressing specific enzymes involved in its biosynthetic pathway .

1. Metabolic Pathways

The metabolic pathways for the biosynthesis of 1,2,4-butanetriol involve several enzymatic reactions. The primary pathway utilizes xylose through an oxidative process rather than conventional pathways like xylose reductase-xylitol dehydrogenase. The engineered strains of yeast have shown improved yields of BT through enhanced enzyme activity and iron uptake capabilities .

2. Pharmaceutical Applications

1,2,4-Butanetriol has been identified as a precursor for various pharmaceutical compounds. It is utilized in the synthesis of energetic plasticizers and has potential applications in drug formulation due to its stability and compatibility with other compounds .

3. Toxicity and Safety

Research indicates that while BT is generally safe for use in industrial applications, its toxicity profile needs thorough evaluation. Studies assessing the cytotoxic effects on various cell lines have shown that certain derivatives exhibit enhanced potency against cancer cells while maintaining acceptable safety margins .

Case Study 1: Synthesis and Efficacy

A study explored the synthesis of a library of bistramide A derivatives using (S)-1,2,4-butanetriol as a starting material. The derivatives were screened for their cytotoxicity against UO-31 renal and SF-295 CNS cancer cell lines. One derivative demonstrated significantly enhanced potency compared to the natural product .

Case Study 2: Microbial Production

In another study focusing on microbial production methods, researchers successfully developed a strain of Saccharomyces cerevisiae capable of producing BT from xylose with high efficiency. This approach not only improved yield but also reduced environmental impact compared to traditional chemical synthesis methods .

Data Tables

PropertyValue
Molecular FormulaC₄H₈O₄S
Melting PointNot available
SolubilitySoluble in water
ToxicityLow (specific studies needed)
ApplicationDescription
Pharmaceutical intermediatesUsed in drug formulation
PlasticizersEnhances flexibility in polymers
Biochemical researchUsed as a substrate for microbial fermentation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-1,2,4-butanetriol trimethanesulfonate, and how can reaction conditions be optimized for high enantiomeric purity?

  • Methodological Answer : The compound is synthesized via methanesulfonation of (R)-1,2,4-butanetriol. Key steps include sequential protection of hydroxyl groups using methanesulfonyl chloride under controlled pH (e.g., anhydrous conditions with bases like triethylamine). Chiral integrity is maintained by avoiding racemization-prone conditions (e.g., high temperatures). Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and confirming enantiopurity with chiral HPLC or polarimetry. Use of chiral catalysts or enzymes may enhance stereoselectivity .

Q. Which analytical techniques are critical for structural and enantiomeric validation of (2R)-1,2,4-butanetriol trimethanesulfonate?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and methanesulfonate substitution patterns. Deuterated solvents (e.g., DMSO-d6) improve resolution .
  • Chiral HPLC : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to distinguish enantiomers. Compare retention times against racemic or (2S)-enantiomer standards .
  • Optical Rotation : Measure specific rotation ([α]D) and cross-reference with literature values for the (R)-enantiomer .

Q. What are the key stability considerations for storing (2R)-1,2,4-butanetriol trimethanesulfonate in laboratory settings?

  • Methodological Answer : Store in amber glass bottles under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture (use desiccants) and light, as methanesulfonate esters are prone to hydrolysis and photodegradation. Regular stability testing via HPLC under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life .

Advanced Research Questions

Q. How does enantiomeric purity impact the reactivity of (2R)-1,2,4-butanetriol trimethanesulfonate in stereospecific reactions?

  • Methodological Answer : Even minor impurities of the (2S)-enantiomer can alter reaction outcomes, particularly in asymmetric synthesis (e.g., nucleophilic substitutions). Validate chiral integrity post-synthesis using circular dichroism (CD) or X-ray crystallography. Computational modeling (e.g., DFT calculations) predicts steric and electronic effects of enantiomeric impurities on transition states .

Q. What methodological challenges arise in detecting trace amounts of (2R)-1,2,4-butanetriol trimethanesulfonate in environmental or biological matrices?

  • Methodological Answer : Matrix interference (e.g., salts, organic matter) complicates detection. Optimize solid-phase extraction (SPE) protocols using hydrophilic-lipophilic balance (HLB) cartridges, followed by LC-MS/MS with multiple reaction monitoring (MRM). Deuterated analogs (e.g., d3-methanesulfonate derivatives) serve as internal standards to correct for ion suppression .

Q. How should researchers resolve contradictory data on catalytic activity or degradation pathways across studies?

  • Methodological Answer :

  • Controlled Reproducibility : Replicate experiments under standardized conditions (e.g., pH, temperature) while verifying enantiopurity and solvent quality.
  • Degradation Pathway Analysis : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., hydrolyzed diols or sulfonic acids). Compare degradation kinetics under varying storage conditions .
  • Cross-Study Validation : Reanalyze raw data from conflicting studies to identify methodological discrepancies (e.g., column selection in HPLC, calibration standards) .

Properties

Molecular Formula

C7H16O9S3

Molecular Weight

340.4 g/mol

IUPAC Name

[(3R)-3,4-bis(methylsulfonyloxy)butyl] methanesulfonate

InChI

InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

YJIUOKPKBPEIMF-SSDOTTSWSA-N

Isomeric SMILES

CS(=O)(=O)OCC[C@H](COS(=O)(=O)C)OS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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